3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGKKGMWHLNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324600 | |
| Record name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328028-28-0 | |
| Record name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.
- Molecular Formula : C17H20ClN3O2S
- Molecular Weight : 365.88 g/mol
- CAS Number : 328028-28-0
- Purity : Typically 95%.
Antibacterial Activity
Research indicates that compounds with a sulfonamide moiety exhibit notable antibacterial properties. The synthesized sulfonamides, including derivatives of piperidine, were evaluated against various bacterial strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results demonstrate the potential of this compound as an antibacterial agent, particularly against clinically relevant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (hepatoma) | 0.071 | |
| K562 (leukemia) | 0.164 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity of sulfonamide derivatives .
Enzyme Inhibition
Moreover, this compound has shown significant enzyme inhibitory activity. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Percentage (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 78% |
| Urease | 65% |
These findings indicate its potential utility in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .
Case Studies
One notable study focused on the synthesis and biological evaluation of various piperidine derivatives, including our compound of interest. The study highlighted the importance of the sulfonamide group in enhancing pharmacological activity. The docking studies conducted revealed interactions between the compound and target proteins, demonstrating its binding affinity and mechanism of action .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of sulfonamide compounds, including 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. The incorporation of the sulfonamide group enhances the antimicrobial efficacy against various bacterial strains.
Case Study :
A study evaluated a series of piperidine derivatives, including the target compound, revealing that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Mechanism
Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation.
Findings :
In vitro studies demonstrated that treatment with this compound resulted in increased levels of caspases, which are critical for the execution phase of cell apoptosis. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.
Research Insights :
Compounds similar to this compound have been studied for their ability to inhibit AChE, which is relevant for Alzheimer's disease treatment. Additionally, urease inhibition could be beneficial for managing urinary tract infections .
Data Tables
Comparison with Similar Compounds
Key Structural Modifications
The primary analogs differ in:
- Heterocyclic substituents (piperidine vs. morpholine or pyrrolidine).
- Chlorophenyl substitution position (2-chloro vs. 4-chloro).
These modifications impact solubility, binding affinity, and metabolic stability.
Comparative Data Table
Implications of Structural Differences
Heterocyclic Substitution: Piperidine: Enhances lipophilicity and membrane permeability due to its non-polar nature . Pyrrolidine: Smaller ring size may reduce steric hindrance, favoring receptor binding in compact active sites .
4-Chloro: Para substitution allows for symmetrical electronic effects, which may enhance π-π stacking or dipole interactions .
Preparation Methods
Nitration and Reduction to Introduce the Amino Group
The benzene ring is initially nitrated at position 3 using a mixture of nitric acid and sulfuric acid. Subsequent reduction with hydrogen gas and palladium on carbon yields the 3-aminobenzene intermediate.
Reaction Conditions
Piperidine Substitution at Position 4
The 4-position is functionalized via nucleophilic aromatic substitution (NAS) using piperidine in the presence of a copper(I) iodide catalyst.
Optimized Protocol
Sulfonation and Amidation
Sulfonation at position 1 is achieved using chlorosulfonic acid, followed by amidation with 2-chloroaniline.
Critical Steps
- Sulfonation: 0°C, 1 hour, excess chlorosulfonic acid (yield: 95%).
- Amidation: 2-chloroaniline (1.2 equiv), pyridine, dichloromethane, 25°C, 6 hours (yield: 88%).
Modular Assembly via Coupling Reactions
Synthesis of the Piperidine-Benzenesulfonyl Chloride Intermediate
A patented method (MX2007004216A) describes the preparation of 4-(3-sulfonylphenyl)piperidines through sulfide oxidation and catalytic reduction.
Key Reaction
Coupling with 2-Chloroaniline
The sulfonyl chloride intermediate reacts with 2-chloroaniline in a biphasic system:
Conditions
- Solvent: Dichloromethane/water.
- Base: Sodium hydroxide (2 eq).
- Temperature: 0°C, 2 hours.
- Yield: 86%.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Functionalization | Modular Assembly |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 58% | 68% |
| Key Advantages | High purity at each step | Fewer intermediates |
| Limitations | Lengthy reaction times | Requires toxic SOCl₂ |
The modular approach offers higher efficiency but demands careful handling of sulfonyl chlorides. The stepwise method provides better control over regioselectivity.
Purification and Characterization
Final compounds are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-chlorophenyl group).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Regioselectivity in Piperidine Substitution
Competing reactions at positions 2 and 4 are mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.
Sulfonamide Hydrolysis
Exposure to moisture during amidation is minimized by employing anhydrous solvents and molecular sieves.
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide?
The compound is typically synthesized via multi-step reactions involving sulfonyl chloride intermediates and piperidine derivatives. A common approach includes:
- Step 1: Sulfonylation of a benzene ring precursor with a chlorophenyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, room temperature) to introduce the sulfonamide moiety .
- Step 2: Piperidine substitution via nucleophilic aromatic substitution (SNAr) or coupling reactions, often requiring catalysts like triethylamine or Pd-based reagents .
- Step 3: Introduction of the amino group through reduction (e.g., hydrogenation with Pd/C) or direct amination .
Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography .
Basic: How is the structural integrity and purity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and bond formation. For example, aromatic protons in the 6.5–8.5 ppm range and piperidine CH₂ groups at 1.5–3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and piperidine groups .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic space group P1 with unit cell parameters a = 13.608 Å, b = 14.566 Å) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control: Lower temperatures (0–5°C) reduce decomposition during sulfonylation; higher temperatures (80–100°C) accelerate piperidine coupling .
- Catalysts: Pd(PPh₃)₄ or CuI improves coupling efficiency in Suzuki-Miyaura reactions for aryl-piperidine bonds .
- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures enhances purity .
Advanced: How can crystallography data be analyzed to infer molecular interactions and stability?
- Space Group Analysis: Triclinic (P1) or monoclinic systems indicate packing efficiency. For example, V = 2405.10 ų in P1 suggests dense packing .
- Hydrogen Bonding: Intra-/intermolecular H-bonds (e.g., N–H···O=S) stabilize the crystal lattice. Metrics like d(D···A) = 2.89 Å and θ = 165° confirm strong interactions .
- Thermal Parameters (B-factors): Lower B-factors (<5 Ų) for the sulfonamide group indicate rigidity, while higher values (>10 Ų) in piperidine suggest conformational flexibility .
Advanced: How can discrepancies in biological activity data across studies be resolved?
- Control Experiments: Include positive controls (e.g., known enzyme inhibitors) and negative controls (DMSO vehicle) to validate assay conditions .
- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm activity .
- Solubility Correction: Adjust solvent systems (e.g., 0.1% Tween-80 in PBS) to ensure compound dissolution and exclude false negatives .
Advanced: What strategies address poor aqueous solubility during in vitro testing?
- Co-solvents: Use DMSO (≤0.1%) or cyclodextrin derivatives to enhance solubility without cytotoxicity .
- pH Adjustment: Ionize the sulfonamide group (pKa ~10) by buffering at pH 7.4 to improve hydrophilicity .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Advanced: How are structure-activity relationship (SAR) studies designed to refine biological potency?
- Substituent Variation: Modify the 2-chlorophenyl group (e.g., replace Cl with F or CF₃) and assess changes in IC₃₀ values .
- Piperidine Analogs: Test 4-methylpiperidine or morpholine derivatives to evaluate steric and electronic effects on target binding .
- Biological Assays: Use surface plasmon resonance (SPR) for binding kinetics and molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
